molecular formula C10H7N5 B2458253 2-(1H-1,2,4-triazol-1-yl)quinoxaline CAS No. 1405468-37-2

2-(1H-1,2,4-triazol-1-yl)quinoxaline

カタログ番号: B2458253
CAS番号: 1405468-37-2
分子量: 197.201
InChIキー: RTZVBBGWPWLVRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-1,2,4-triazol-1-yl)quinoxaline is a heterocyclic compound that contains both a quinoxaline and a triazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of nitrogen atoms in the rings allows for the formation of hydrogen bonds, which can enhance the compound’s pharmacokinetic and pharmacological properties .

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(1H-1,2,4-triazol-1-yl)quinoxaline involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds. This reaction typically requires high temperatures, a strong acid catalyst, and extended heating periods . Another approach involves the cyclization of appropriate precursors under specific conditions to form the desired triazole and quinoxaline rings .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反応の分析

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation occurs efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups into the triazole or quinoxaline rings .

科学的研究の応用

Pharmacological Properties

2-(1H-1,2,4-triazol-1-yl)quinoxaline derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Numerous studies have reported the anticancer potential of quinoxaline derivatives. For instance, derivatives synthesized from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), and MCF-7 (breast cancer) . These compounds often act as DNA intercalators and topoisomerase inhibitors, enhancing their anticancer efficacy.
  • Anticonvulsant Activity : Research has demonstrated that certain quinoxaline derivatives possess anticonvulsant properties. Compounds derived from this compound have been evaluated for their effectiveness in models of induced convulsions, with some showing promising results comparable to standard anticonvulsants .
  • Antimicrobial Activity : The antimicrobial potential of quinoxaline derivatives has been extensively studied. For example, synthesized compounds have exhibited activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship indicates that specific substitutions enhance antimicrobial efficacy.

Synthesis of Derivatives

The synthesis of this compound derivatives typically involves multi-step processes that can include:

  • Condensation Reactions : The initial step often involves the condensation of appropriate 1,2-phenylenediamines with various triazole derivatives to form the quinoxaline core .
  • Functionalization : Subsequent functionalization allows for the introduction of various substituents that can modulate biological activity. For example, hydrophobic aryl groups can enhance interaction with biological targets .

Case Study 1: Anticancer Efficacy

A study by El-Adl et al. synthesized a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives and evaluated their anticancer properties against several human tumor cell lines. The most active compounds demonstrated low micromolar-range cytotoxicity and were characterized as potent DNA intercalators . Table 1 summarizes their findings:

CompoundCell Line TestedIC50 (µM)Mechanism
12dHepG25.0DNA Intercalation
10cMCF-73.5Topoisomerase II Inhibition
12aHCT1166.0Apoptosis Induction

Case Study 2: Anticonvulsant Activity

In another investigation, researchers synthesized novel quinoxaline derivatives and assessed their anticonvulsant effects using the metrazol-induced convulsion model. Some compounds exhibited significant protective effects compared to standard treatments . Results are summarized in Table 2:

CompoundProtective Effect (%)Standard Comparison
1485Phenobarbital
15b78Diazepam

作用機序

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)quinoxaline involves its interaction with various molecular targets. The nitrogen atoms in the triazole and quinoxaline rings can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .

類似化合物との比較

Similar Compounds

Similar compounds include other triazole and quinoxaline derivatives, such as:

Uniqueness

What sets 2-(1H-1,2,4-triazol-1-yl)quinoxaline apart from these similar compounds is its unique combination of the triazole and quinoxaline rings. This dual-ring structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

生物活性

2-(1H-1,2,4-triazol-1-yl)quinoxaline is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoxaline core with a triazole substituent. The presence of the 1,2,4-triazole ring enhances its pharmacokinetic properties by facilitating hydrogen bonding with various biological targets.

The primary target of this compound is the aromatase enzyme, which is crucial in estrogen biosynthesis. The compound inhibits this enzyme through hydrogen bond formation, leading to decreased estrogen production. This inhibition is significant in therapeutic contexts such as hormone-sensitive cancers.

Anticancer Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit notable anticancer properties. For example, certain synthesized quinoxaline derivatives have shown IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7 .

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Adenosine Receptor Modulation

Some studies have explored the interaction of triazoloquinoxaline derivatives with adenosine receptors. The derivatives showed varying affinities for the hA3 receptor, indicating potential applications in treating conditions modulated by adenosine signaling .

Table 1: Biological Activity Summary

Activity TypeTarget/EffectIC50 ValueReference
AnticancerHCT-116 Cell Line1.9 µg/mL
AnticancerMCF-7 Cell Line2.3 µg/mL
AntimicrobialVarious Bacterial StrainsVaries (high efficacy)
Adenosine ReceptorhA3 ReceptorVaries (low affinity)

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests good absorption and distribution due to the triazole moiety's ability to engage in hydrogen bonding. Safety studies indicate that certain derivatives maintain cell viability above 80% at effective concentrations, highlighting their potential for therapeutic use without significant cytotoxicity .

特性

IUPAC Name

2-(1,2,4-triazol-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c1-2-4-9-8(3-1)12-5-10(14-9)15-7-11-6-13-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZVBBGWPWLVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。